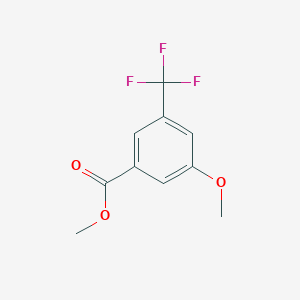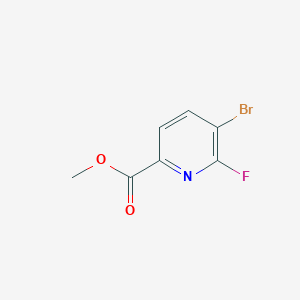
1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer is a complex organic compound with the molecular formula C22H32O10 and a molecular weight of 456.49 g/mol . This compound is characterized by its unique structure, which includes a cyclohexylidene group and a furanose ring. It is commonly used in various research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer typically involves the reaction of D-xylose with cyclohexanone under acidic conditions to form the cyclohexylidene derivative. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, at a controlled temperature . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as carbohydrate metabolism. The cyclohexylidene group and furanose ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl azide
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosamine
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
- Acetochloro-beta-D-glucose
Uniqueness
1,2-O-Cyclohexylidene-a-D-xylo-pentodialdo-1,4-furanose dimer is unique due to its specific structural features, such as the cyclohexylidene group and the furanose ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
11-(6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)spiro[3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-4,1'-cyclohexane]-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O10/c23-11-12(25-19-13(11)29-21(31-19)7-3-1-4-8-21)18-26-14-15(17(24)28-18)27-20-16(14)30-22(32-20)9-5-2-6-10-22/h11-20,23-24H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWIFAPSAXFBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C4OC5C(C(O4)O)OC6C5OC7(O6)CCCCC7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

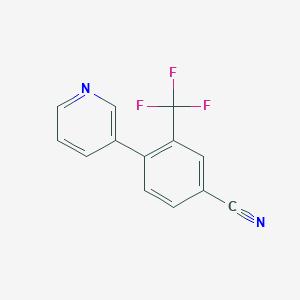
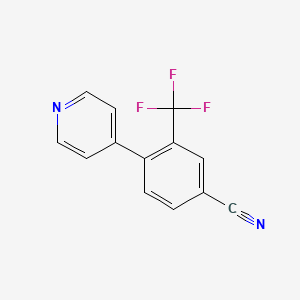
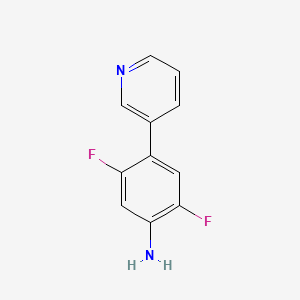

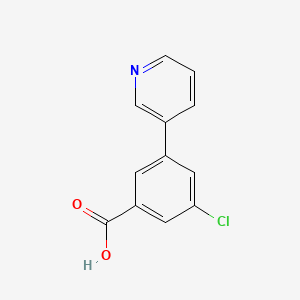
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-chloroacetate](/img/structure/B7838085.png)

![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B7838099.png)
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B7838107.png)


